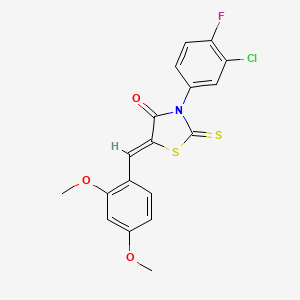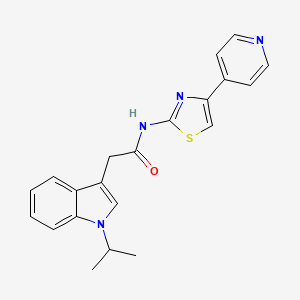![molecular formula C22H21ClO4S2 B12167086 3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B12167086.png)
3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one is a complex organic compound that features a combination of aromatic rings and sulfur-containing groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiophen-2-yl group: This can be achieved through the reaction of thiophene with appropriate halogenating agents.
Introduction of the 4-chlorophenylsulfanyl group: This involves the reaction of 4-chlorobenzenethiol with suitable electrophiles.
Coupling of the aromatic rings: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the aromatic rings together.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for use in organic electronics and other advanced materials.
Biological Studies: It can be used to study the interactions of sulfur-containing compounds with biological systems.
作用機序
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The sulfur-containing groups can form strong interactions with metal ions or proteins, potentially inhibiting their function. The aromatic rings can also participate in π-π stacking interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- 3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)propan-1-one
- 3-(Thiophen-2-yl)-1-(4-chlorophenyl)propan-1-one
Uniqueness
3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which can enhance its biological activity and solubility. This makes it a more versatile compound for various applications compared to its simpler analogs.
特性
分子式 |
C22H21ClO4S2 |
|---|---|
分子量 |
449.0 g/mol |
IUPAC名 |
3-(4-chlorophenyl)sulfanyl-1-thiophen-2-yl-3-(3,4,5-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C22H21ClO4S2/c1-25-18-11-14(12-19(26-2)22(18)27-3)21(13-17(24)20-5-4-10-28-20)29-16-8-6-15(23)7-9-16/h4-12,21H,13H2,1-3H3 |
InChIキー |
LBTOIEPRLXKRFL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(CC(=O)C2=CC=CS2)SC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12167007.png)
![N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12167019.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B12167028.png)
![4-[3-(2-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12167031.png)
![7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167033.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12167034.png)

![ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12167052.png)
![2-(4-carbamoylpiperidin-1-yl)-N-(3,4-difluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12167057.png)
![2-({4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B12167058.png)

![N-(4-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B12167064.png)

